

3,6-Dibromoimidazo[1,2-a]pyridine chemical properties

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Compound of Interest

Compound Name: 3,6-Dibromoimidazo[1,2-a]pyridine

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An In-depth Technical Guide to the Chemical Properties and Applications of **3,6-Dibromoimidazo[1,2-a]pyridine**

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic heterocyclic system, containing a bridgehead nitrogen atom, is a key pharmacophore in drugs such as Zolpidem, Alpidem, and the PI3K inhibitor GSK2126458.[3][4] Its rigid structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents targeting a wide array of biological targets, including kinases, which are frequently dysregulated in cancer.[3][5][6]

Among the various derivatives of this scaffold, **3,6-Dibromoimidazo[1,2-a]pyridine** (CAS No. 1065074-14-7) has emerged as a particularly valuable and versatile building block.[7][8] The presence of two bromine atoms at strategic positions offers medicinal chemists a powerful tool for directed and site-selective functionalization. The differential reactivity of the C3 and C6 positions allows for the sequential introduction of diverse molecular fragments, making it an indispensable intermediate in the synthesis of complex drug candidates, especially in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of **3,6-Dibromoimidazo[1,2-a]pyridine**, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical and spectroscopic

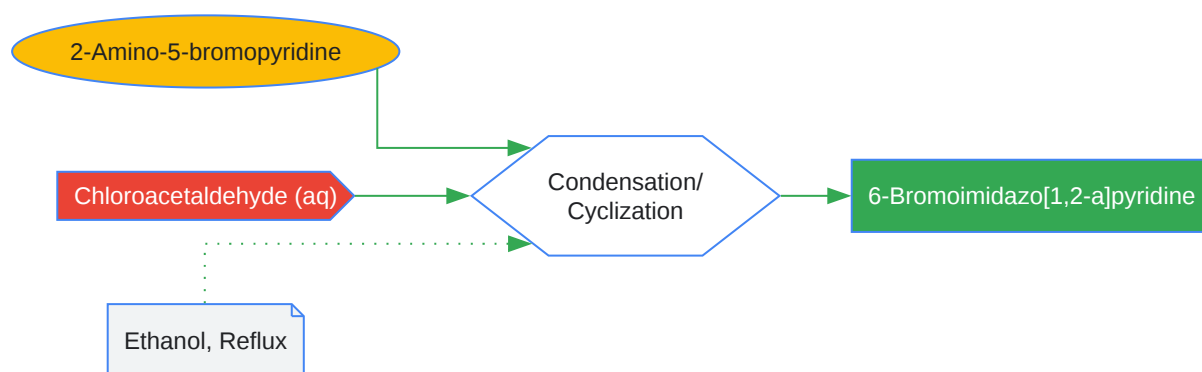
characteristics, and its nuanced chemical reactivity, with a particular focus on the strategic, site-selective functionalization that makes this molecule so valuable.

Synthesis and Purification

The synthesis of **3,6-Dibromoimidazo[1,2-a]pyridine** is typically achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This approach leverages the well-established methodologies for both the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent selective bromination at the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, typically chloroacetaldehyde, to form the bicyclic system. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.



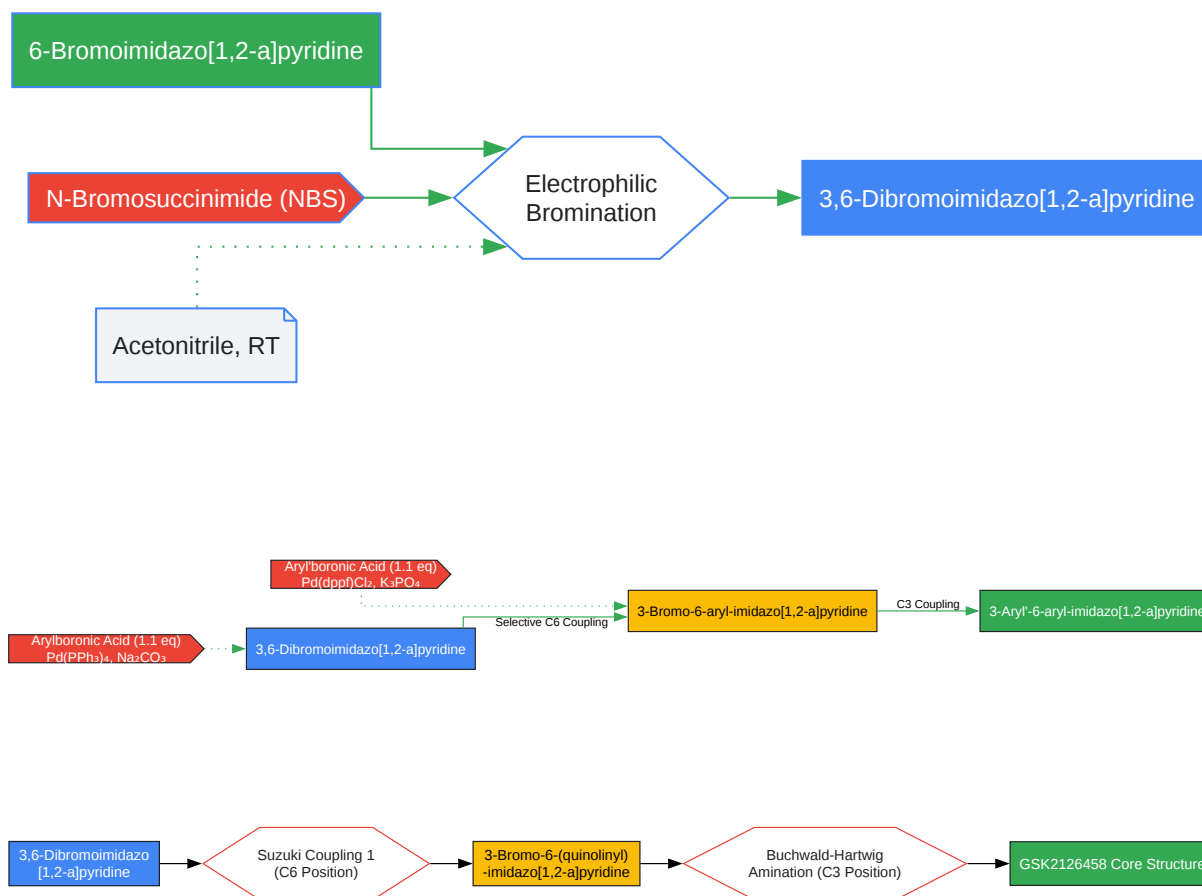
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Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Step 2: C3-Bromination of 6-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution. This inherent reactivity allows for the selective

introduction of a second bromine atom at this position using a suitable brominating agent like N-Bromosuccinimide (NBS).



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